N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 577790-97-7
Cat. No.: VC10049028
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577790-97-7 |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H20N4O3S/c1-3-11-23-18(16-6-5-12-26-16)21-22-19(23)27-13-17(24)20-14-7-9-15(10-8-14)25-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,20,24) |
| Standard InChI Key | PBUWWVKIYBRTLK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the Triazole Core: A cyclization reaction using azide and alkyne precursors under copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC).
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Introduction of the Furan Ring: Coupling reactions such as Suzuki or Heck might be employed to attach the furan moiety.
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Attachment of the Ethoxyphenyl Group: This step could use nucleophilic substitution or palladium-catalyzed coupling reactions.
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Thioether Formation: Reaction of a thiol derivative with an appropriate electrophile.
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Acetamide Formation: Amide bond formation via condensation of an amine with acetic acid or its derivatives.
Pharmacological Activity
Compounds with similar structural motifs (triazoles, furans, and acetamides) have demonstrated:
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Antifungal Activity: Triazole derivatives are well-known for their role in inhibiting fungal cytochrome P450 enzymes.
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Antibacterial Properties: The combination of heterocycles and sulfur linkages often enhances antibacterial efficacy.
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Anticancer Potential: The presence of electron-rich rings like furan and triazole may contribute to DNA intercalation or enzyme inhibition.
Material Science
The sulfur-containing acetamide structure could be explored for applications in materials chemistry, such as:
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Conductive polymers.
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Coordination complexes for catalysis.
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are typically employed:
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NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of protons and carbons.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups (e.g., amides, ethers).
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X-Ray Crystallography: For detailed structural elucidation if crystalline samples are available.
Table: Comparison with Structurally Related Compounds
Future Research Directions
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In Vitro Studies: Evaluate antimicrobial or antitumor activity using standard assays (e.g., MIC determination for bacteria/fungi).
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In Silico Docking Studies: Predict binding affinity to biological targets like enzymes or receptors.
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Structure–Activity Relationship (SAR): Modify substituents on the triazole or furan rings to optimize bioactivity.
This article provides a foundational understanding of N-(4-Ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide while highlighting its synthetic pathways, potential applications, and research opportunities based on related compounds and general chemical principles. Further experimental data is necessary to validate these hypotheses and uncover its full potential in various fields.
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